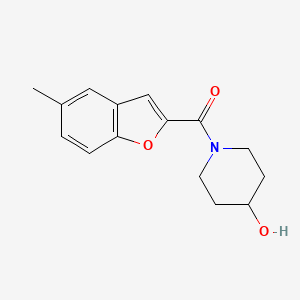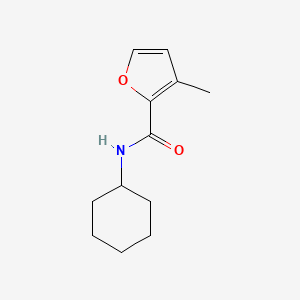
N-cyclohexyl-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is also known as CX-5461 and has been identified as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-methylfuran-2-carboxamide involves the inhibition of RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequently inhibits the growth and proliferation of cancer cells. The compound has been shown to selectively target cancer cells and spare normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
N-cyclohexyl-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits ribosomal RNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-3-methylfuran-2-carboxamide is its selectivity towards cancer cells, making it a promising anticancer agent. However, the compound has limited solubility in water, which can make it challenging to work with in lab experiments. Additionally, the compound has been shown to have some toxicity in animal models, which will need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for N-cyclohexyl-3-methylfuran-2-carboxamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of the compound in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-methylfuran-2-carboxamide involves the reaction of cyclohexylamine and 3-methylfuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-methylfuran-2-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, which is important for the growth and proliferation of cancer cells. The compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth. Additionally, N-cyclohexyl-3-methylfuran-2-carboxamide has also been studied for its potential use in treating other diseases such as neurodegenerative disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPFYICNRFWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

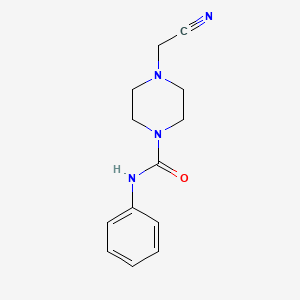
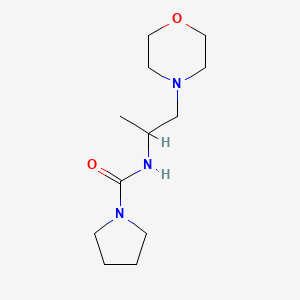
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
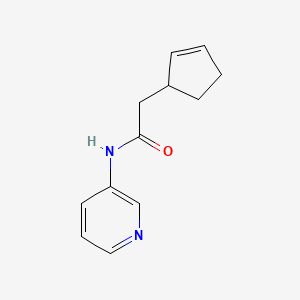
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
